Aloveroside A
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Overview
Description
Aloveroside A is a triglucosylnaphthalene derivative isolated from the ethanolic extract of Aloe vera. This compound has garnered attention due to its unique structure and potential biological activities. It is known for its modest inhibitory activity against beta-secretase (bACE), an enzyme implicated in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloveroside A is typically extracted from Aloe vera using ethanol. The process involves the following steps:
Extraction: Aloe vera leaves are processed to obtain an ethanolic extract.
Isolation: The extract is subjected to chromatographic techniques to isolate this compound.
Purification: Further purification is achieved using preparative medium pressure liquid chromatography (MPLC) and other chromatographic methods.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Aloe vera .
Chemical Reactions Analysis
Types of Reactions: Aloveroside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Aloveroside A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylated naphthalene derivatives and their chemical properties.
Mechanism of Action
Aloveroside A exerts its effects primarily through the inhibition of beta-secretase (bACE). This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting bACE, this compound reduces the production of amyloid-beta, potentially mitigating the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Aloveroside B: Another triglucosylnaphthalene derivative isolated from Aloe barbadensis, with similar structural features but distinct biological activities.
Aloenin: A compound isolated from Aloe species, known for its anti-inflammatory properties.
Aloesin: A chromone derivative from Aloe, used for its skin-lightening effects.
Uniqueness: Aloveroside A stands out due to its specific inhibitory activity against beta-secretase, making it a valuable compound for Alzheimer’s disease research. Its unique triglucosylnaphthalene structure also differentiates it from other Aloe-derived compounds .
Properties
Molecular Formula |
C30H40O17 |
---|---|
Molecular Weight |
672.6 g/mol |
IUPAC Name |
1-[4-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-1-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C30H40O17/c1-10(32)14-6-12(13-4-3-5-15(18(13)20(14)34)45-29-26(40)23(37)19(33)11(2)44-29)8-42-28-25(39)22(36)17(9-43-28)47-30-27(41)24(38)21(35)16(7-31)46-30/h3-6,11,16-17,19,21-31,33-41H,7-9H2,1-2H3/t11-,16+,17+,19-,21+,22-,23+,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
HCCYPMCFIHZEAY-FHUIRLHESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=C(C=C3CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=C(C=C3COC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |
Origin of Product |
United States |
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